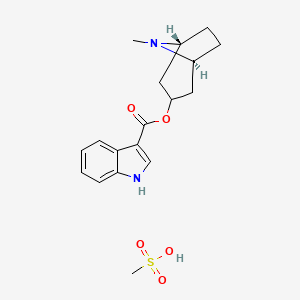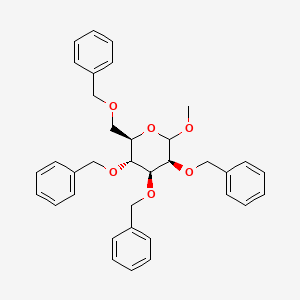
(17beta,21beta)-28,30-Dinorhopane
Descripción general
Descripción
(17beta,21beta)-28,30-Dinorhopane is a hopanoid, a class of compounds that are pentacyclic triterpenoids. These compounds are known for their structural complexity and biological significance. Hopanoids are found in various natural sources, including bacteria and plants, and play crucial roles in membrane stability and other biological functions.
Métodos De Preparación
The synthesis of (17beta,21beta)-28,30-Dinorhopane involves several steps, typically starting from simpler triterpenoid precursors. The synthetic routes often include cyclization reactions to form the pentacyclic structure, followed by functional group modifications to achieve the desired configuration. Industrial production methods may involve the extraction of hopanoids from natural sources, followed by purification and chemical modification to obtain this compound.
Análisis De Reacciones Químicas
(17beta,21beta)-28,30-Dinorhopane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, typically using reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
(17beta,21beta)-28,30-Dinorhopane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of hopanoids and their derivatives in various chemical reactions.
Biology: It helps in understanding the role of hopanoids in biological membranes and their impact on membrane stability and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Industry: It is used in the development of bio-based materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (17beta,21beta)-28,30-Dinorhopane involves its interaction with biological membranes. It integrates into the lipid bilayer, enhancing membrane stability and influencing membrane-associated processes. The molecular targets and pathways involved include interactions with membrane proteins and lipids, which can affect cellular signaling and transport mechanisms.
Comparación Con Compuestos Similares
(17beta,21beta)-28,30-Dinorhopane is unique among hopanoids due to its specific structural configuration. Similar compounds include:
(17beta,21beta)-Hopane: Another hopanoid with a similar structure but different functional groups.
(17beta,21beta)-Bishomohopanol: A hopanoid with an additional hydroxyl group, which affects its chemical properties and biological activity.
Hopanoic acid: A hopanoid with a carboxylic acid functional group, used in different applications compared to this compound.
These compounds share the pentacyclic triterpenoid structure but differ in their functional groups and specific biological roles, highlighting the diversity and versatility of hopanoids.
Propiedades
IUPAC Name |
(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,11a-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48/c1-7-19-9-10-21-20(19)13-17-27(5)22(21)11-12-24-26(4)16-8-15-25(2,3)23(26)14-18-28(24,27)6/h19-24H,7-18H2,1-6H3/t19-,20+,21+,22-,23+,24-,26+,27-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPRHPNFVLCDPC-HKXBFFSNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H]2[C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-Diethoxybenzyl)oxy]benzaldehyde](/img/structure/B3286872.png)

![5-[(3-chloro-2-methylphenoxy)methyl]-2-furaldehyde](/img/structure/B3286877.png)

![3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B3286893.png)
![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide](/img/structure/B3286899.png)
![Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-](/img/structure/B3286907.png)
![4-[Hydroxy(phenyl)methyl]phenol](/img/structure/B3286914.png)
![3-Benzyl-3-azabicyclo[3.2.1]octan-6-one](/img/structure/B3286936.png)




![5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286973.png)
